2-Deschloro Carfentrazone Ethyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The preparation of 2-Deschloro Carfentrazone Ethyl Ester involves several synthetic routes. One common method includes reacting 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one with acrylic acid through a diazo arylation reaction. This reaction produces 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,3-triazol-1-yl]-4-fluorophenyl}propionic acid. The resulting product is then esterified with ethanol in the presence of an acidic catalyst to yield carfentrazone-ethyl .

Análisis De Reacciones Químicas

2-Deschloro Carfentrazone Ethyl Ester undergoes various chemical reactions, including:

Hydrolysis: In acidic conditions, it can hydrolyze to form carboxylic acid and alcohol.

Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.

Reduction: It can be reduced to form corresponding alcohols.

Common reagents used in these reactions include strong acids like hydrochloric acid for hydrolysis and sulfuric acid for esterification . The major products formed from these reactions are carboxylic acids, alcohols, and esters .

Aplicaciones Científicas De Investigación

2-Deschloro Carfentrazone Ethyl Ester is primarily used as an intermediate in the synthesis of carfentrazone-ethyl, a herbicide. This herbicide is used in agriculture to control broadleaf weeds in crops such as wheat, rice, and corn . The compound’s degradation behavior and persistence in soil have been studied to assess its environmental impact . Additionally, its stereoselective degradation behavior has been analyzed to understand its environmental risk from a chiral perspective .

Mecanismo De Acción

The mechanism of action of 2-Deschloro Carfentrazone Ethyl Ester, through its conversion to carfentrazone-ethyl, involves the inhibition of protoporphyrinogen oxidase (PPO). This enzyme is crucial in the chlorophyll biosynthetic pathway of plants. By inhibiting PPO, the compound disrupts membrane integrity, leading to cell death . This mode of action makes it effective in controlling broadleaf weeds .

Comparación Con Compuestos Similares

2-Deschloro Carfentrazone Ethyl Ester is unique due to its specific structure and mode of action. Similar compounds include:

Carfentrazone-ethyl: The parent compound used as a herbicide.

Sulfentrazone: Another aryl triazolinone herbicide with a similar mode of action.

Fenoxaprop-p-ethyl: A herbicide used for controlling grass weeds.

These compounds share similar applications in agriculture but differ in their chemical structures and specific target weeds .

Propiedades

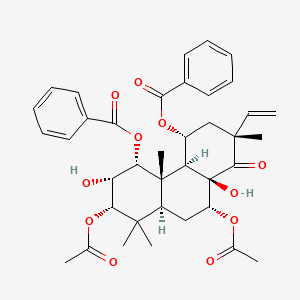

Fórmula molecular |

C15H15ClF3N3O3 |

|---|---|

Peso molecular |

377.74 g/mol |

Nombre IUPAC |

ethyl 3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate |

InChI |

InChI=1S/C15H15ClF3N3O3/c1-3-25-13(23)5-4-9-6-12(11(17)7-10(9)16)22-15(24)21(14(18)19)8(2)20-22/h6-7,14H,3-5H2,1-2H3 |

Clave InChI |

FMSBECMBLPOLKJ-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CCC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B15294149.png)

![[5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol](/img/structure/B15294166.png)

![5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B15294180.png)

![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/structure/B15294194.png)

![[(2R,3S,4R)-4-[[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2-oxo-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate](/img/structure/B15294217.png)

![2-(2-Chlorophenyl)-1-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]ethanone](/img/structure/B15294225.png)